molecular formula C10H16N2 B1517512 N,N-dimethyl-2-[(methylamino)methyl]aniline CAS No. 1095080-04-8

N,N-dimethyl-2-[(methylamino)methyl]aniline

Cat. No. B1517512
M. Wt: 164.25 g/mol
InChI Key: VKTIKRMCCXDKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-2-[(methylamino)methyl]aniline” is a chemical compound that likely belongs to the class of substances known as anilines . Anilines are organic compounds that contain a phenyl group attached to an amino group. In this case, the amino group is further substituted with two methyl groups and a methylamino group .


Synthesis Analysis

While the specific synthesis of “N,N-dimethyl-2-[(methylamino)methyl]aniline” is not available, anilines can generally be synthesized through the reduction of nitrobenzene or by the ammonolysis of phenol .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-[(methylamino)methyl]aniline” would consist of a benzene ring (the ‘aniline’ part of the molecule) with an attached amino group that is further substituted with two methyl groups and a methylamino group .


Chemical Reactions Analysis

Anilines, in general, are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reactions with acids and bases .

Scientific Research Applications

Selective N-Monomethylation of Anilines

  • Application: A study demonstrates a method for selective N-monomethylation of anilines using dimethyl carbonate, which is applicable to a broad range of primary aniline substrates. This is crucial for synthesizing compounds like diazepam precursors under optimized conditions (Seo et al., 2017).

Methylation with Dimethyl Carbonate over Y-zeolites

  • Application: Another research focuses on methylation of aniline with dimethyl carbonate, achieving high selectivity for N-monomethylation over alkali cation exchanged zeolites, which is important in chemical synthesis processes (Fu & Ono, 1993).

Fluorescent Thermometer Application

  • Application: The compound's derivative has been used in creating a fluorescent thermometer with a mega-Stokes shift. This thermometer intensifies in fluorescence with increasing temperature, making it useful in temperature detection (Cao et al., 2014).

Transesterification and N-Methylation Catalysis

  • Application: Research shows that anilines react with a mixture of ethylene carbonate and methanol in the presence of alkali metal exchanged faujasites to give N,N-dimethyl derivatives. This sequential transformation process is significant in chemoselective reactions (Selva et al., 2008).

Synthesis of N,N-dimethyl Aniline from Dimethyl Carbonate

  • Application: The synthesis of N,N-dimethyl aniline from dimethyl carbonate, catalyzed by TEAB, shows recycling ability and offers an alternative to traditional N-alkylation methods (Liang-fu, 2011).

Reductive N-Methylation of Amines

  • Application: A study on reductive N-methylation of amines using tetracarbonylhydridoferrate and formaldehyde provides insights into alternative reductive methylation methods, which is important for synthesizing N,N-dimethyl derivatives (Watanabe et al., 1976).

Reaction with Dimethyl Carbonate over NaY Faujasite

  • Application: Research explores the chemoselective methylation of functionalized anilines, including aminophenols, aminobenzyl alcohols, aminobenzoic acids, and aminobenzamides, with dimethyl carbonate in the presence of NaY faujasite. This process is significant for achieving high selectivity in N-methylation (Selva et al., 2003).

Methylation on Zeolite H-Y

  • Application: A study on the methylation of aniline by methanol on zeolite H-Y reveals insights into the reaction mechanism, highlighting the role of N,N,N-trimethylanilinium cations in the methylation process (Wang et al., 2002).

Safety And Hazards

Anilines can be hazardous. They can cause skin and eye irritation, and prolonged exposure can lead to more serious health effects . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

N,N-dimethyl-2-(methylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-8-9-6-4-5-7-10(9)12(2)3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIKRMCCXDKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[(methylamino)methyl]aniline

CAS RN

1095080-04-8
Record name N,N-dimethyl-2-[(methylamino)methyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-[(methylamino)methyl]aniline
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-[(methylamino)methyl]aniline
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-2-[(methylamino)methyl]aniline
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-2-[(methylamino)methyl]aniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-2-[(methylamino)methyl]aniline
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-2-[(methylamino)methyl]aniline

Citations

For This Compound
2
Citations
P Bottino, P Dunkel, M Schlich… - Journal of Physical …, 2012 - Wiley Online Library
Thermal isomerization of aminomethyl‐ or oxygen‐bridged biphenyl systems possessing dicyanovinyl and sec‐amino groups in ortho‐ and ortho′‐positions was investigated. Both …
Number of citations: 13 onlinelibrary.wiley.com
P Bottino - 2013 - archivia.unict.it
UNIVERSITA’ DEGLI STUDI DI CATANIA Page 1 UNIVERSITA’ DEGLI STUDI DI CATANIA Dipartimento di Scienze del Farmaco DOTTORATO DI RICERCA IN SCIENZE …
Number of citations: 4 archivia.unict.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.